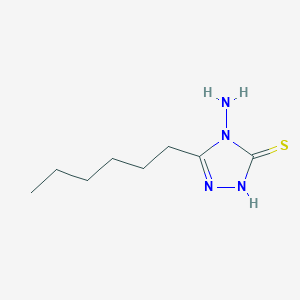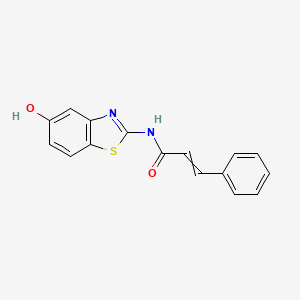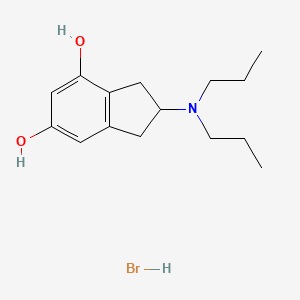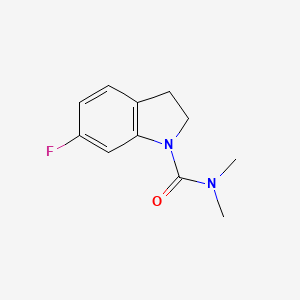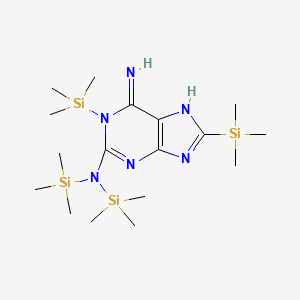
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of trimethylsilyl groups in the compound enhances its stability and solubility, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine typically involves the reaction of purine derivatives with trimethylsilyl reagents. One common method is the silylation of purine-2,6-diamine using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and solubility, allowing it to effectively interact with biological molecules. The purine core structure can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~2~-Dimethyl-1H-purine-2,6-diamine
- N~2~,N~2~-Diethyl-1H-purine-2,6-diamine
- N~2~,N~2~,1,8-Tetramethyl-1H-purine-2,6-diamine
Uniqueness
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine is unique due to the presence of four trimethylsilyl groups, which significantly enhance its stability and solubility compared to other similar compounds. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.
Properties
CAS No. |
89746-14-5 |
|---|---|
Molecular Formula |
C17H38N6Si4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
6-imino-N,N,1,8-tetrakis(trimethylsilyl)-7H-purin-2-amine |
InChI |
InChI=1S/C17H38N6Si4/c1-24(2,3)16-19-13-14(18)22(25(4,5)6)17(21-15(13)20-16)23(26(7,8)9)27(10,11)12/h18H,1-12H3,(H,19,20) |
InChI Key |
QCXHHHFMSQIEER-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NC2=C(N1)C(=N)N(C(=N2)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)

![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)

![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
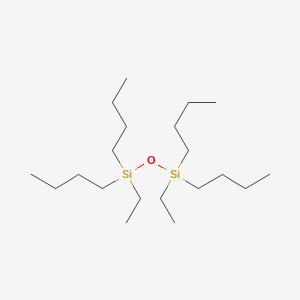
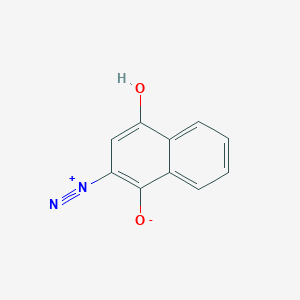
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
